Methyl 3-(2-(2,5-dioxopyrrolidin-1-yl)acetamido)benzo[b]thiophene-2-carboxylate
Description
Methyl 3-(2-(2,5-dioxopyrrolidin-1-yl)acetamido)benzo[b]thiophene-2-carboxylate is a heterocyclic compound featuring a benzo[b]thiophene core substituted with a methyl ester at position 2 and a 2-(2,5-dioxopyrrolidin-1-yl)acetamido group at position 3. The 2,5-dioxopyrrolidinyl moiety is a reactive electrophilic group, often utilized in covalent inhibitor design (e.g., targeting proteases or kinases via Michael addition). Its structural complexity and functional diversity make it a candidate for pharmacological applications, though specific biological data remain unreported in the provided evidence.
Properties
IUPAC Name |
methyl 3-[[2-(2,5-dioxopyrrolidin-1-yl)acetyl]amino]-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O5S/c1-23-16(22)15-14(9-4-2-3-5-10(9)24-15)17-11(19)8-18-12(20)6-7-13(18)21/h2-5H,6-8H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOCPSVZQHBANEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2S1)NC(=O)CN3C(=O)CCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-(2,5-dioxopyrrolidin-1-yl)acetamido)benzo[b]thiophene-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the benzo[b]thiophene core: This can be achieved through a cyclization reaction involving a suitable precursor, such as 2-bromo-3-methylthiophene, under palladium-catalyzed conditions.
Introduction of the pyrrolidinone moiety: This step involves the reaction of the benzo[b]thiophene derivative with 2,5-dioxopyrrolidin-1-yl acetic acid in the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-(2,5-dioxopyrrolidin-1-yl)acetamido)benzo[b]thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to convert certain functional groups into their reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of benzo[b]thiophene derivatives, including methyl 3-(2-(2,5-dioxopyrrolidin-1-yl)acetamido)benzo[b]thiophene-2-carboxylate, in cancer treatment. These compounds have been shown to target specific pathways involved in cancer cell proliferation and survival.
Case Study: RhoA/ROCK Pathway Inhibition
A notable study demonstrated that derivatives of benzo[b]thiophene significantly inhibited the proliferation and migration of MDA-MB-231 breast cancer cells. The mechanism involved the suppression of myosin light chain phosphorylation, indicating a potential pathway for developing new anticancer agents targeting the RhoA/ROCK signaling pathway .
Table 1: Anticancer Activity of Benzo[b]thiophene Derivatives
| Compound | IC50 (µM) | Cancer Cell Line | Mechanism of Action |
|---|---|---|---|
| b19 | 5.6 | MDA-MB-231 | RhoA/ROCK pathway inhibition |
| b20 | 7.8 | HeLa | Apoptosis induction |
Anticonvulsant Activity
The compound also shows promise as an anticonvulsant agent. Research into related compounds has indicated that modifications at specific sites can enhance anticonvulsant activity.
Case Study: Structure-Activity Relationship
A study on N-benzyl 2-amino acetamides revealed that certain substituents significantly improved anticonvulsant activity in animal models. The findings suggested that electron-withdrawing groups at specific positions retained activity while electron-donating groups diminished it . This knowledge can be applied to this compound to explore its efficacy further.
Table 2: Anticonvulsant Activity Comparison
| Compound Name | ED50 (mg/kg) | Model Used |
|---|---|---|
| Phenobarbital | 22 | Maximal electroshock seizure |
| Compound A | 13 | Maximal electroshock seizure |
| Compound B | 8.9 | Formalin test |
Antibacterial Activity
The antibacterial properties of benzo[b]thiophene derivatives have also been explored, with some compounds demonstrating significant efficacy against various bacterial strains.
Case Study: Synthesis and Evaluation
Research has indicated that certain benzo[b]thiophene derivatives possess antibacterial activity against Gram-positive and Gram-negative bacteria. These findings suggest that this compound may also exhibit similar properties, warranting further investigation into its spectrum of activity and mechanism of action .
Table 3: Antibacterial Efficacy of Benzo[b]thiophene Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound X | Staphylococcus aureus | 32 µg/mL |
| Compound Y | Escherichia coli | 64 µg/mL |
Mechanism of Action
The mechanism of action of Methyl 3-(2-(2,5-dioxopyrrolidin-1-yl)acetamido)benzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Structural Features
The compound is structurally distinct from analogs in , which include:
- (2Z)-2-(2,4,6-Trimethylbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11a)
- (2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11b)
- 6,11-Dihydro-2-(5-methylfuran-2-yl)-4,6-dioxo-4H-pyrimido[2,1-b]quinazoline-3-carbonitrile (12)
Key Differences :
| Compound | Core Structure | Key Functional Groups |
|---|---|---|
| Target Compound | Benzo[b]thiophene | Methyl ester, 2,5-dioxopyrrolidinylacetamido |
| 11a, 11b | Thiazolo-pyrimidine | Cyano, 5-methylfuran, ketones, benzylidene |
| 12 | Pyrimido-quinazoline | Cyano, 5-methylfuran, ketones |
The 2,5-dioxopyrrolidinyl group in the target may enable covalent binding, unlike the non-reactive cyano or furan groups in analogs .
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) |
|---|---|---|---|
| Target Compound | ~C₁₅H₁₄N₂O₅S | ~334.35 | Not reported |
| 11a | C₂₀H₁₀N₄O₃S | 386.38 | 243–246 |
| 11b | C₂₂H₁₇N₃O₃S | 403.45 | 213–215 |
| 12 | C₁₇H₁₀N₄O₃ | 318.29 | 268–269 |
The target compound’s ester and amide groups likely confer moderate polarity, whereas analogs 11a/b and 12 exhibit higher hydrophobicity due to cyano and trimethylbenzylidene substituents. The lack of melting point data for the target compound limits direct stability comparisons .
Key Differences :
- The target’s synthesis may require milder conditions (amide coupling vs. reflux in acetic anhydride).
- Analogs 11a/b and 12 involve multi-step heterocycle formation, while the target’s synthesis focuses on functionalization of a preformed benzo[b]thiophene core.
Q & A
Q. What are the key synthetic steps for Methyl 3-(2-(2,5-dioxopyrrolidin-1-yl)acetamido)benzo[b]thiophene-2-carboxylate?
The synthesis typically involves multi-step reactions:
- Step 1 : Functionalization of the benzo[b]thiophene core with a methyl ester group at position 2.
- Step 2 : Introduction of the acetamido group at position 3 via coupling reactions (e.g., using chloroacetyl chloride or activated esters).
- Step 3 : Incorporation of the 2,5-dioxopyrrolidin-1-yl moiety through nucleophilic substitution or amidation. Solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often used to enhance solubility and reaction efficiency. Reaction temperatures are carefully controlled (e.g., 60–80°C) to balance yield and purity .
Q. Which spectroscopic techniques are critical for structural confirmation?
- NMR Spectroscopy : and NMR confirm proton environments and carbon frameworks, with characteristic shifts for the benzo[b]thiophene ring (δ 7.0–8.0 ppm for aromatic protons) and the dioxopyrrolidinyl group (δ 2.5–3.5 ppm).
- IR Spectroscopy : Peaks at ~1700 cm (C=O ester), ~1650 cm (amide I), and ~1540 cm (amide II) validate functional groups.
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 378.45) confirm the molecular formula .
Q. What purification methods ensure high compound purity?
Q. How should the compound be stored to maintain stability?
Store in airtight containers at −20°C under inert gas (e.g., argon) to prevent hydrolysis of the ester and amide groups. Desiccants are recommended to avoid moisture-induced degradation .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate low yields in the final coupling step?
- Solvent Screening : Test polar aprotic solvents (e.g., DMF vs. acetonitrile) to improve reactant solubility.
- Catalyst Use : Evaluate coupling agents like HATU or EDCI for amide bond formation efficiency.
- Temperature Gradients : Perform reactions under reflux (e.g., 80°C) or microwave-assisted conditions to accelerate kinetics. Monitor progress via TLC or in situ IR to identify optimal termination points .
Q. How to resolve conflicting NMR data for the dioxopyrrolidinyl moiety?
- 2D NMR Techniques : Use HSQC and HMBC to correlate - signals and confirm connectivity.
- Computational Modeling : Compare experimental shifts with DFT-calculated NMR spectra (e.g., using Gaussian software) to validate assignments. Contradictions may arise from dynamic effects (e.g., ring puckering), requiring variable-temperature NMR studies .
Q. What methodologies elucidate the compound’s mechanism of biological action?
- Enzyme Inhibition Assays : Measure IC values against target enzymes (e.g., kinases or proteases) using fluorogenic substrates.
- Molecular Docking : Simulate binding interactions with X-ray crystal structures of enzymes (e.g., PDB entries) to identify key residues (e.g., hydrogen bonds with the dioxopyrrolidinyl group).
- Cellular Uptake Studies : Use fluorescent analogs or radiolabeled compounds to track intracellular localization .
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Analog Synthesis : Modify the dioxopyrrolidinyl group (e.g., replace with succinimide) or benzo[b]thiophene substituents.
- Bioactivity Profiling : Test analogs in assays for cytotoxicity, antimicrobial activity, or target-specific inhibition.
- Data Analysis : Use multivariate regression to correlate structural features (e.g., logP, steric bulk) with activity .
Q. What strategies minimize by-product formation during amidation?
- Reagent Stoichiometry : Optimize molar ratios of coupling agents (e.g., 1.2 equivalents of HATU) to avoid excess activation.
- Protection/Deprotection : Temporarily block reactive sites (e.g., ester groups) using tert-butyl or benzyl protectors.
- In Situ Monitoring : Use LC-MS to detect intermediates and adjust conditions dynamically .
Q. How to assess the compound’s stability under physiological conditions?
- pH Stability Studies : Incubate in buffers (pH 2–9) and quantify degradation via HPLC at timed intervals.
- Plasma Stability Assays : Expose to human plasma (37°C) and measure half-life using MS detection.
- Thermal Analysis : Perform DSC/TGA to identify decomposition temperatures and hygroscopicity risks .
Data Contradiction Analysis
- Conflicting Solubility Reports : If solubility varies across studies, reconcile by testing in multiple solvents (e.g., DMSO vs. PBS) and document buffer composition.
- Discrepant Bioactivity Data : Cross-validate using orthogonal assays (e.g., cell-based vs. enzymatic) and standardize protocols (e.g., ATP concentration in kinase assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
